RO273225
Description
Significance of Melanocortin Receptor 4 (MC4R) Agonism in Biomedical Research
The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) that is extensively studied due to its central role in energy homeostasis and appetite regulation acs.orgplos.org. Primarily expressed in the paraventricular nucleus of the hypothalamus, MC4R is a critical regulator of food intake and energy balance acs.orgplos.org. Loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity, leading to early-onset severe obesity, hyperphagia, and hyperinsulinemia in humans acs.orgtouchendocrinology.com. Conversely, gain-of-function mutations have been associated with a lower body-mass index, suggesting a direct link between MC4R activity and body weight regulation acs.org.
Beyond its well-established role in energy balance, MC4R has also been implicated in other diverse physiological functions, including blood pressure control, nociception (pain perception), and sexual function acs.orgfrontiersin.org. The endogenous ligands for MC4R include alpha-melanocyte-stimulating hormone (α-MSH), which acts as an agonist, and agouti-related peptide (AgRP), which functions as an inverse agonist or antagonist plos.org. The intricate regulation of MC4R activity by these opposing ligands fine-tunes calorie intake to meet the long-term energy needs of an organism plos.org. Given its broad involvement in critical physiological systems, MC4R represents a promising therapeutic target for various conditions, particularly energy balance disorders such as obesity and cancer cachexia acs.org.
RO273225 as a Research Compound Targeting MC4R
This compound is a novel chemical compound that has been identified and utilized in biomedical research as a selective agonist for the Melanocortin 4 Receptor (MC4R) nih.govresearchgate.net. Its development aimed to provide a research tool to specifically investigate the effects of MC4R activation, distinguishing them from the actions of non-selective melanocortin ligands that also interact with other melanocortin receptor subtypes (e.g., MC3R) nih.gov.
Research has demonstrated that this compound exhibits a notable selectivity profile. In MCR-based assays, this compound showed approximately 30-fold selectivity for MC4R over MC3R, both in terms of binding affinity (IC50) and agonist activity (EC50, assessed via cAMP activation) nih.gov. This selectivity is crucial for isolating the specific contributions of MC4R activation in complex biological systems. The compound's molecular weight is reported as 898.80 researchgate.net.
Overview of Current Academic Research Landscape on this compound
The academic research landscape concerning MC4R agonists, including compounds like this compound, is characterized by ongoing efforts to understand the melanocortin system's role in various physiological and pathophysiological states. This compound has been instrumental in preclinical studies to elucidate the specific effects of MC4R activation, particularly in the context of food intake regulation nih.gov.
Early research using this compound demonstrated its ability to suppress food intake in animal models, including rats and obese db/db mice, in a dose-dependent manner nih.gov. These findings were significant as they suggested that the effects on MC4R alone are sufficient to explain the feeding responses observed with less selective melanocortin ligands nih.gov. The compound has been employed in studies involving central nervous system administration, such as intracerebroventricular injections in hamsters, to investigate its impact on processes like intestinal lipoprotein regulation ahajournals.org.
The broader academic interest in MC4R agonism continues to drive the development and investigation of selective agonists for potential therapeutic applications, particularly for severe forms of obesity linked to genetic defects in the melanocortin pathway touchendocrinology.comnih.gov. While this compound serves as a valuable research compound for dissecting MC4R-mediated pathways, the field also sees ongoing research into other MC4R agonists, such as setmelanotide, which has progressed to clinical applications for specific genetic forms of obesity touchendocrinology.comnih.govnih.govnih.gov. The continued use of selective tools like this compound in academic research contributes to a deeper understanding of MC4R's intricate signaling mechanisms and its potential as a therapeutic target.
Detailed Research Findings
This compound has been characterized for its selective activity at melanocortin receptors. The following table summarizes its affinity and agonist activity at MC4R and MC3R:
| Receptor | Assay Type | IC50 (nM) | EC50 (nM) | Selectivity (MC4R vs. MC3R) |
| MC4R | Binding | Low | - | ~30-fold |
| MC3R | Binding | Higher | - | |
| MC4R | cAMP Activation | - | Low | ~30-fold |
| MC3R | cAMP Activation | - | Higher |
Note: Specific numerical IC50/EC50 values for this compound were described as "significantly lower" for MC4R over MC3R, and "∼30-fold selectivity" nih.gov.
Properties
Molecular Formula |
C39H54N12O6 |
|---|---|
Molecular Weight |
786.94 |
IUPAC Name |
N-(1-((2-amino-2-oxoethyl)(methyl)amino)-3-(indolin-3-yl)-1-oxopropan-2-yl)-2-(2-(2-butyramido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanamido)-5-guanidinopentanamide |
InChI |
InChI=1S/C39H54N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,21,23,25,29-32,45H,3,9-10,15-20,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44) |
InChI Key |
GBXSAQFORHFYQW-UHFFFAOYSA-N |
SMILES |
CCCC(NC(C(NC(CC1=CC=CC=C1)C(NC(CCCNC(N)=N)C(NC(CC2C(C=CC=C3)=C3NC2)C(N(C)CC(N)=O)=O)=O)=O)=O)CC4=CNC=N4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO273225; RO27-3225; RO27 3225 |
Origin of Product |
United States |
Molecular Mechanisms and Pharmacological Characterization of Ro273225
Target Identification and Receptor Agonism Profile
RO273225's primary mechanism of action involves its interaction with melanocortin receptors, particularly MC4R.
Melanocortin-4 Receptor (MC4R) Binding Affinity and Selectivity
This compound is recognized as a potent and selective agonist of the melanocortin-4 receptor (MC4R). medchemexpress.comtargetmol.cn Its half-maximal effective concentration (EC50) for MC4R is reported as 1 nM. medchemexpress.comtargetmol.cnacetherapeutics.com This compound demonstrates notable selectivity, exhibiting approximately 30-fold greater activity for MC4R over the melanocortin-3 receptor (MC3R). nih.govmedchemexpress.comtargetmol.cn The MC4R, a G protein-coupled receptor (GPCR), is predominantly coupled to the stimulatory G protein (Gs), and its activation by agonists like this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.govbiorxiv.org Pharmacological activation of MC4R by this compound has been shown to increase Fos-like immunoreactivity in specific brain regions, including the paraventricular nucleus, central nucleus of the amygdala, nucleus of the solitary tract, and area postrema. nih.gov
The binding affinity and selectivity data for this compound are summarized in the table below:
| Receptor Target | EC50 (nM) | Selectivity (vs. MC3R) |
| MC4R | 1 | ~30-fold |
| MC1R | 8 | N/A |
| MC3R | >30 | N/A |
Melanocortin-1 Receptor (MC1R) Activity of this compound
While primarily selective for MC4R, this compound also exhibits some activity at the melanocortin-1 receptor (MC1R). medchemexpress.comtargetmol.cnacetherapeutics.comtargetmol.cn The EC50 for this compound at the MC1R is 8 nM. medchemexpress.comtargetmol.cn
Downstream Signaling Pathways Modulation
The agonistic activity of this compound at MC4R initiates a cascade of intracellular events that modulate various downstream signaling pathways.
G Protein-Coupled Receptor (GPCR) Activation and Intracellular Signaling Cascades
The MC4R belongs to the Class A family of G protein-coupled receptors (GPCRs). biorxiv.orgmdpi.com GPCRs are integral cell surface receptors that detect external molecules and, upon ligand binding, undergo conformational changes that lead to the activation of associated G proteins. wikipedia.org In the case of MC4R, its coupling to the stimulatory G protein (Gs) results in the exchange of GDP for GTP on the Gs alpha subunit, which then dissociates to influence various intracellular signaling proteins. wikipedia.org This activation typically culminates in an increase in intracellular cAMP accumulation, a key second messenger. nih.govbiorxiv.org Intracellular signaling cascades are complex series of biochemical events that relay and amplify these initial signals from the cell surface to the cell interior. units.itfiveable.meyoutube.com These cascades involve a multitude of activated proteins and second messengers, ultimately leading to diverse cellular responses, including alterations in gene expression and cellular metabolism. units.itfiveable.meyoutube.com Well-known examples of such pathways include the cyclic AMP, MAPK/ERK, and PI3K/Akt pathways. units.itfiveable.me
Regulation of Oxidative Stress Pathways
This compound plays a role in the regulation of oxidative stress pathways. Research indicates that this compound can effectively repress oxidative stress. patsnap.com For instance, pre-treatment with this compound was observed to prevent an increase in reactive oxygen species (ROS) induced by ethanol (B145695) in cultured hippocampal neurons. patsnap.com Furthermore, this compound promotes the activation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) antioxidant pathway. patsnap.com This activation is evidenced by an increase in the expression and nuclear translocation of Nrf-2, along with the upregulation of mRNA levels for NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme whose expression is activated by the Nrf-2 pathway. patsnap.com Oxidative stress itself is characterized by an imbalance between the production of ROS and the cell's capacity to detoxify them, leading to cellular damage and affecting critical signaling pathways. nih.gov
Modulation of Mitochondrial Function and Homeostasis
This compound has been shown to modulate mitochondrial function and maintain mitochondrial homeostasis. patsnap.com Specifically, it prevents the translocation of dynamin-related protein 1 (Drp1) to the mitochondria, a process associated with mitochondrial fission. patsnap.com In studies involving ethanol-treated hippocampal neurons, pre-treatment with this compound prevented the loss of mitochondrial potential and led to a significant increase in ATP production. patsnap.com Mitochondria are essential organelles for metabolic homeostasis, responsible for ATP production and the regulation of reactive oxygen species. nih.govnih.gov The dynamic maintenance of mitochondrial homeostasis involves processes such as mitochondrial biogenesis, fusion and fission, mitophagy (the selective degradation of mitochondria), and apoptosis. researchgate.net Dysfunction in mitochondria can result in insufficient cellular energy supply and a failure to maintain ionic cellular homeostasis, particularly concerning intracellular calcium concentrations. mdpi.com
Impact on AIM2 (Absent in Melanoma 2) Activation
This compound significantly impacts the activation of Absent in Melanoma 2 (AIM2), a key component of the inflammasome. Studies have shown that activation of MC4R by RO27-3225 effectively inhibits AIM2 activation, particularly in the context of oxidative stress following spinal cord injury (SCI) wikipedia.org. This inhibitory effect contributes to improved functional recovery and maintenance of mitochondrial homeostasis wikipedia.org. AIM2 is recognized as an important inflammasome component that detects cytoplasmic DNA, leading to the activation of the ASC pyroptosome and caspase-1, which are crucial for inflammatory responses fishersci.ca. The AIM2 inflammasome can also engage caspase-1 to induce pore formation in the cell membrane, subsequently causing K+-efflux-mediated activation of the NLRP3 inflammasome, thereby amplifying infection signals uni.lu. Furthermore, research indicates that the use of Drp1 inhibitors can be beneficial in reducing AIM2 activation, and conversely, activating AIM2 can negate the protective effects mediated by MC4R on neuronal homeostasis wikipedia.org.
Influence on Drp1 (Dynamin-related protein 1) Translocation
This compound plays a role in regulating the translocation of Dynamin-related protein 1 (Drp1), a critical mediator of mitochondrial fission. Activation of MC4R by RO27-3225 has been shown to prevent Drp1 translocation to the mitochondria wikipedia.org. Drp1 is a dynamin family GTPase that primarily regulates mitochondrial fission by translocating from the cytosol to the outer mitochondrial membrane, where it binds to its receptors and facilitates the splitting of mitochondrial tubules into fragments wikipedia.org. Maintaining mitochondrial homeostasis is vital for cellular function and is influenced by the dynamics of mitochondrial fusion and fission, with Drp1 being a core regulatory molecule in this process .
Neurochemical and Endocrine System Interactions
This compound exhibits notable interactions within the neurochemical and endocrine systems, particularly concerning oxytocin (B344502) release and the central regulation of intestinal lipoprotein metabolism.
Potentiation of Endogenous Oxytocin (OXT) Release
As a selective melanocortin receptor 4 agonist, RO27-3225 is known to potentiate the release of endogenous oxytocin (OXT) wikipedia.org. This potentiation has functional consequences, as demonstrated by studies where the administration of RO27-3225 alleviated irritability-like behavior in Cc2d1a conditional knockout (cKO) mice wikipedia.org. This effect was specifically blocked by L-368,899, a known oxytocin receptor antagonist, underscoring the involvement of the oxytocinergic system wikipedia.org. The observed irritability-like behavior in Cc2d1a cKO mice was correlated with a reduced number of OXT-expressing neurons in the paraventricular nucleus (PVN) of the hypothalamus, suggesting a link between MC4R agonism, OXT release, and behavioral modulation wikipedia.org.
Interactions with Central Nervous System Regulation of Intestinal Lipoprotein
The central nervous system plays a significant role in regulating intestinal lipid and lipoprotein metabolism, involving complex communication via the gut-brain axis researchgate.net. Central glucagon-like peptide-1 (GLP-1) has been identified as a novel regulator of chylomicron production, with its effects mediated through melanocortin-4 receptors wikipedia.orgidrblab.net. Investigations involving intracerebroventricular injection of the MC4R agonist RO27-3225 in fat-loaded hamsters demonstrated a significant reduction in the number of chylomicrons produced wikipedia.org. This reduction was reflected in lower triglyceride-rich lipoprotein (TRL)-apolipoprotein B48 (apoB48) levels wikipedia.org. Furthermore, MC4R agonism also indicated a trend towards reduced plasma and TRL-triglyceride levels wikipedia.org. The central GLP-1's influence on intestinal lipoprotein metabolism is conveyed via sympathetic pathways and central melanocortin-4 receptors, highlighting a neuroendocrine circuit that modulates dietary fat absorption and the intestinal production of chylomicron particles researchgate.netwikipedia.orgidrblab.net. Chylomicrons are crucial intestinal lipoproteins responsible for the absorption and metabolism of dietary fats idrblab.net.
Enzyme Modulation and Related Research
This compound's mechanism of action extends to the modulation of specific enzyme systems, particularly those involved in antioxidant defense.
Investigations into this compound's Influence on Specific Enzyme Systems
Research has shown that RO27-3225 promotes the activation of the antioxidant pathway mediated by Nuclear factor erythroid 2-related factor 2 (Nrf-2) wikipedia.org. This activation is evidenced by an increase in the expression and nuclear translocation of Nrf-2, along with an upregulation of mRNA levels of NAD(P)H quinone oxidoreductase 1 (NQO1), which is an antioxidant enzyme whose expression is activated by the Nrf-2 pathway wikipedia.org. These findings suggest that the stimulation of MC4R by RO27-3225 contributes to the prevention of oxidative damage and mitochondrial stress, particularly those induced by ethanol, through the activation of the Nrf-2 pathway in cultured hippocampal neurons wikipedia.org.
Preclinical Research Models and Experimental Methodologies
In Vivo Animal Models for Systemic Research
Rodent Models for Neurological and Metabolic Research
Rodent models, particularly mice and rats, are indispensable tools in preclinical research for understanding complex neurological and metabolic disorders and evaluating potential therapeutic compounds like RO273225 nih.govnih.govnih.govnih.gov. These models allow for the investigation of systemic effects and interactions within intact biological systems.
In the realm of neurological research , this compound has been investigated for its impact on brain function and related pathologies. Studies in rats have explored the compound's effects on neurological conditions, revealing that RO27-3225, as a melanocortin-4 receptor agonist, ameliorated soleus atrophy in arthritic rats . However, in another neurological context, RO27-3225, despite being an anti-inflammatory selective melanocortin receptor subtype 4 agonist, failed to prevent acoustic trauma-induced tinnitus in rats . The broader central melanocortin system, targeted by this compound, has also been implicated in mediating the effects of substances like caffeine (B1668208) on anxiety-like behavior in mice . Preclinical neurology services extensively utilize both in vitro and in vivo rodent models, including those for amyloidopathy, amnesia, and Parkinson-like conditions, to study neurodegenerative diseases and psychopharmacology etap-lab.com. Rodent models are also employed to quantify emotional behaviors such as anxiety, social interactions, and stress responses, providing insights into the neurobiological basis of these behaviors frontiersin.org.
For metabolic research , this compound has been investigated as a potential anti-obesity medication targetmol.cn. Rodent models of metabolic diseases, such as those induced by high-fat or high-sucrose diets, are commonly used to mimic human conditions like obesity and type 2 diabetes nih.govnih.govmdpi.comconsensus.app. These models allow for the assessment of compounds' abilities to influence metabolic parameters, including body weight, glucose tolerance, and insulin (B600854) sensitivity mdpi.comconsensus.app. While specific detailed findings for this compound in these broader metabolic rodent models were not extensively detailed in the provided snippets beyond its anti-obesity investigation, the general utility of these models for evaluating metabolic interventions is well-established nih.govnih.govconsensus.app.
Table 1: Examples of Rodent Models in Neurological and Metabolic Research
| Research Area | Rodent Model Type | Specific Application / Condition Modeled | Relevant Findings (this compound or related) | Citation |
| Neurological | Arthritic Rats | Soleus atrophy | Ameliorated soleus atrophy | |
| Neurological | Rats | Acoustic trauma-induced tinnitus | Failed to prevent tinnitus | |
| Neurological | Mice | Anxiety-like behavior | Explored central melanocortin system involvement | |
| Metabolic | Diet-induced obesity (rodents) | Anti-obesity medication | Investigated for anti-obesity effects | targetmol.cn |
Models for Investigating Anti-inflammatory and Organ Protective Effects
This compound has demonstrated significant capabilities in mitigating inflammatory responses and providing organ protection in preclinical settings targetmol.cn. Its classification as an anti-inflammatory selective melanocortin receptor subtype 4 agonist underscores its potential in this area .
Preclinical studies investigating anti-inflammatory properties often utilize a variety of animal models designed to induce and measure inflammatory responses. These include models for assessing vascular permeability, UV-erythema in guinea pigs, Croton-oil ear edema in rats and mice, and paw edema in rats ijpsr.com. Furthermore, models of specific inflammatory conditions such as Collagen-Induced Arthritis, Adjuvant-Induced Arthritis, and Papaya Latex-Induced Arthritis are employed to evaluate the efficacy of anti-inflammatory agents ijpsr.com. Beyond mammalian models, zebrafish have emerged as a powerful animal model for inflammation research, offering the ability to image and study inflammatory responses in vivo at early life stages. Common zebrafish models include tail fin amputation and chemically induced inflammation using agents like lipopolysaccharide (LPS), leukotriene B4 (LTB4), and copper nih.gov.
In terms of organ protective effects , this compound has been shown to reverse hemorrhagic shock, reduce multiple organ damage, and improve survival in relevant preclinical models targetmol.cn. This highlights its potential in conditions involving systemic injury and organ dysfunction. The mechanisms underlying these protective effects are linked to its action as a melanocortin receptor agonist, which has broader physiological implications for maintaining homeostasis under stress conditions.
Table 2: Preclinical Models for Anti-inflammatory and Organ Protective Effects
| Effect Investigated | Model Type | Specific Model/Condition | Relevant Findings (this compound or related) | Citation |
| Anti-inflammatory | Rodent | Arthritic rats | Ameliorated soleus atrophy | |
| Anti-inflammatory | Rodent | Acoustic trauma-induced tinnitus | Failed to prevent tinnitus | |
| Anti-inflammatory | Rodent | Various inflammation models (e.g., paw edema, arthritis) | General models for anti-inflammatory agents | ijpsr.com |
| Anti-inflammatory | Zebrafish | Tail fin amputation, chemically induced inflammation | Used for anti-inflammatory drug testing and screening | nih.gov |
| Organ Protective | Systemic | Hemorrhagic shock | Reversed hemorrhagic shock, reduced multiple organ damage, improved survival | targetmol.cn |
Ex Vivo Tissue and Organ Slice Studies
Ex vivo tissue and organ slice studies represent a crucial bridge between in vitro cell culture and in vivo animal models, offering a more physiologically relevant environment while maintaining experimental control nih.govfrontiersin.org. This methodology involves culturing thin slices of fresh tissue, preserving the native cellular architecture, cell-to-cell interactions, and the tissue microenvironment ki.senih.govresearchgate.netnih.gov.
Precision-cut tissue slices (PCTS) are three-dimensional tissue explants derived from various human or animal organs that can be maintained in culture for extended periods frontiersin.orgki.senih.gov. Unlike traditional 2D cell cultures, PCTS retain the anatomical architecture of the organ, with cells embedded in their original tissue matrix, which is vital for recapitulating complex biological processes and responses to compounds frontiersin.orgnih.gov. This approach is particularly valuable for overcoming the limitations of interspecies differences, which can often hinder the translation of findings from animal models to human clinical settings researchgate.net.
Ex vivo tissue slice models have been successfully developed for a range of applications, including the study of various cancers such as pancreatic ductal adenocarcinoma, hepatic metastatic colorectal carcinoma, and renal cell carcinoma ki.senih.govresearchgate.netnih.gov. These models allow researchers to investigate drug sensitivity while preserving the intricate tumor microenvironment, including the spatial relationship between tumor cells, stromal components, and tumor-infiltrating lymphocytes ki.senih.gov. Beyond oncology, murine lung tissue explant platforms have been established to study respiratory viral infections, such as influenza A virus and SARS-CoV-2, enabling the assessment of antiviral responses and the efficacy of drug treatments in a complex tissue context nih.gov.
Analysis of Tissue-Specific Biological Responses
Ex vivo tissue slice models are instrumental in analyzing tissue-specific biological responses to various stimuli, including pharmacological agents like this compound. By preserving the native tissue microenvironment and cellular interactions, these models allow for a more accurate reflection of in vivo conditions compared to isolated cell cultures ki.senih.govresearchgate.netnih.gov.
Studies utilizing ex vivo tissue slices, or similar 3D models like tumor spheroids, have provided detailed insights into tissue-specific biological changes. For example, research on matrix-free tumor spheroids has identified significant changes in global gene expression associated with their 3D structure. Upregulated genes in these models were primarily linked to immune response, wound response, lymphocyte stimulation, and cytokine response, while downregulated genes were associated with apoptosis plos.org. This demonstrates the ability of ex vivo models to reveal complex biological pathways activated or modulated within a preserved tissue context.
Transcriptomic analysis, such as RNA sequencing, is a valuable complementary tool for evaluating tissue slices, confirming that the gene expression profile of the original, uncultured tissue is largely maintained in ex vivo cultured slices ki.se. This preservation of gene expression patterns allows for reliable investigation of tissue-specific molecular responses. Furthermore, ex vivo stimulation of immune cells, such as T cells and NK cells, within tissue samples can reveal how different tissue microenvironments influence immune responses to therapies amegroups.org. This highlights the capacity of these models to capture the nuanced biological responses that are dependent on the specific tissue context. The identification of key tissue-specific biological processes, such as stress responses in different fish tissues (kidney, liver, and muscle), further exemplifies the utility of these models in understanding localized physiological adaptations and pharmacological effects scholasticahq.com.
Pharmacodynamic Endpoint Assessment in Isolated Tissues
Pharmacodynamic (PD) endpoint assessment in isolated tissues, particularly through ex vivo tissue slice cultures, provides a direct and patient-relevant method to evaluate the biological effects of compounds. This approach allows for the quantification of drug susceptibility and the monitoring of specific cellular and tissue-level changes in response to treatment nih.govresearchgate.netnih.gov.
In oncology research, ex vivo tissue slice cultures have been successfully employed to measure drug responses in patient-derived tumor samples. For instance, studies on hepatic metastases of colorectal carcinoma have demonstrated the feasibility of assessing dosage-dependent susceptibility to chemotherapeutic agents like Oxaliplatin. These studies also enabled the identification of potential non-responders to targeted therapies such as Cetuximab, even in the absence of known genetic mutations (e.g., RAS mutations) nih.govresearchgate.net. The ability to retain the original tumor morphology, proliferation patterns, and stromal-tumor interactions in these slices is crucial for accurate PD assessment nih.gov.
Key pharmacodynamic endpoints assessed in these models include changes in proliferative activity, evaluated through techniques like automated analysis routines based on platforms such as Halo, and morphometric changes in the tissue nih.gov. Apoptotic indices are also semiquantitatively assessed to determine cell death induced by treatment nih.gov. Beyond cancer, ex vivo murine lung tissue explants have been used to assess pharmacodynamic endpoints related to antiviral responses. In these models, treatment with antiviral drugs led to measurable reductions in viral titers and viral gene expression, alongside changes in cytokine and antiviral protein responses, confirming the drugs' biological effects within the tissue nih.gov. The capacity of these models to provide insights into compound behavior, including exposure, distribution, and biological activity, makes them valuable for data-driven adjustments in drug development innoserlaboratories.com.
Table 3: Examples of Pharmacodynamic Endpoint Assessments in Ex Vivo Tissue Slices
| Tissue/Condition | Compound(s) Tested | Pharmacodynamic Endpoints Assessed | Key Findings | Citation |
| Hepatic Metastatic Colorectal Carcinoma | Oxaliplatin, Cetuximab, Pembrolizumab | Proliferative activity, morphometric makeup, apoptotic indices | Dosage-dependent susceptibility to Oxaliplatin; identification of non-responders to Cetuximab | nih.govresearchgate.net |
| Renal Cell Carcinoma | Targeted therapies | Histopathology, immune infiltration, tumor architecture | Predictive preclinical model for patient response, retention of tumor architecture and immune cells | nih.gov |
| Murine Lung Tissue (viral infection) | Antiviral drugs | Viral titers, viral gene expression, cytokine and antiviral protein responses | Reduced viral titers and gene expression, altered cytokine profiles | nih.gov |
Structure Activity Relationship Sar and Chemical Biology of Ro273225
Synthetic Methodologies for RO273225 and Analogues
The synthesis of complex peptide-based compounds like this compound and its analogues often employs specialized chemical methodologies designed to achieve high purity and specific stereochemistry.
De Novo Synthesis Approaches
De novo synthesis, meaning "from the new," refers to the construction of complex organic molecules from simpler precursors, rather than through the modification or recycling of existing complex structures. nih.gov For peptide compounds such as this compound, de novo synthesis typically involves the sequential assembly of amino acid building blocks. This compound itself has been synthesized in laboratories using conventional solid-phase chemistry. This method allows for the controlled addition of each amino acid to a growing peptide chain anchored to a solid support, facilitating purification steps. researchgate.net
Development of Novel Chemical Synthesis Techniques
The synthesis of this compound and similar peptide analogues relies on established and advanced chemical synthesis techniques. Solid-phase peptide synthesis (SPPS) is a cornerstone methodology for creating such complex biomolecules. This technique, which has seen significant development over the years, enables the efficient and systematic construction of peptide chains by forming amide bonds between protected amino acids. After synthesis, compounds like this compound are typically purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry to confirm their molecular weight and purity. researchgate.net The continuous refinement of these techniques aims to improve yields, reduce reaction times, and enhance the stereochemical control of the final products.
Chemo-Enzymatic Synthesis and Biotransformations
Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high specificity and efficiency of enzymes to achieve complex molecular structures that might be challenging to synthesize purely chemically. While direct information on the chemo-enzymatic synthesis of this compound is not explicitly detailed in the provided search results, this approach is increasingly applied to the synthesis of complex natural products and their derivatives. biorxiv.orgrcsb.orggoogle.comfoliamedica.bg For example, chemo-enzymatic methods have been developed for the asymmetric synthesis of chiral compounds and the production of complex pseudo-trisaccharide aminoglycoside antibiotics. biorxiv.orgfoliamedica.bg These techniques can offer advantages in terms of enantioselectivity, milder reaction conditions, and reduced environmental impact, making them promising avenues for the future synthesis of peptide analogues and other complex biomolecules.
Computational and Biophysical Studies of Molecular Interactions
Computational and biophysical studies are critical for understanding the molecular interactions of compounds like this compound with their biological targets, such as the MC4R. These studies provide insights into binding mechanisms, conformational changes, and ligand-target stability at an atomic level.
Molecular Docking Simulations
Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor protein (like MC4R). biorxiv.org These simulations aim to identify the optimal binding pose and estimate the binding affinity between the ligand and its target. For the MC4R, molecular docking studies have been extensively employed to investigate the binding modes of various agonists and antagonists. biorxiv.orgresearchgate.netresearchgate.netmdpi.comnih.gov These studies help in correlating amino acid associations with the ligand and identifying key interaction patterns, such as hydrogen bonds, pi-pi interactions, and metal coordination, that stabilize the ligand within the receptor's binding pocket. researchgate.net The active MC4R model, often generated from high-resolution structures of MC4R-agonist complexes, serves as a template for these docking experiments. biorxiv.org
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are advanced computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of molecular systems and conformational changes. nih.govnih.gov For ligand-target systems, MD simulations are crucial for assessing the stability of protein-ligand complexes and understanding the molecular basis of their interactions. biorxiv.orgindexcopernicus.com
Studies involving the MC4R and its ligands frequently utilize MD simulations to delineate conformational changes, evaluate protein stability, and analyze the influence of mutations on ligand binding properties. nih.govnih.govnih.govqnl.qanih.govresearchgate.net These simulations can reveal how ligands spontaneously adopt specific binding modes and how receptor subtype selectivity depends on specific amino acids. nih.gov For instance, MD simulations have been used to investigate the stability of MC4R in lipid bilayers and to understand the impact of disease-causing mutations on the receptor's structure and function. nih.govnih.govqnl.qaresearchgate.net The stability of protein-ligand complexes is often assessed by monitoring parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values over the simulation period, which indicate the deviation and fluctuation of the protein and ligand atoms from their initial positions. indexcopernicus.com
Binding Site Analysis and Interaction Profiling
As a peptide-based agonist, this compound (Butir-His-D-Phe-Arg-Trp-Sar-NH2) is understood to interact with the orthosteric binding pocket of the MC4R. The high potency of this compound, evidenced by its 1 nM EC50 for MC4R, suggests a highly efficient and specific interaction with the receptor. acetherapeutics.commolnova.comdcchemicals.com
The interaction profiling of this compound is characterized by its strong agonism at MC4R and a notable selectivity profile across other melanocortin receptor subtypes. Its EC50 values indicate a primary engagement with MC4R, followed by a lesser interaction with MC1R, and a significantly reduced affinity for MC3R. acetherapeutics.commolnova.comdcchemicals.com This selectivity is critical for minimizing off-target effects and maximizing therapeutic specificity. While detailed structural analyses of this compound's specific amino acid interactions within the MC4R binding pocket are not extensively detailed in publicly available information, its peptide sequence, particularly the presence of the His-D-Phe-Arg-Trp motif, is consistent with the known pharmacophore for melanocortin receptor binding. This motif is crucial for the interaction with key residues within the orthosteric site of the MC4R, facilitating receptor activation. molnova.cn
The pharmacological profile of this compound is summarized in the table below:
| Receptor Subtype | EC50 (nM) | Selectivity vs. MC3R |
| MC4R | 1 | >30-fold |
| MC1R | 8 | - |
| MC3R | >30 | 1-fold |
Structure-Activity Relationships of this compound Derivatives
The structure-activity relationship (SAR) of this compound is intrinsically linked to its peptide sequence, Butir-His-D-Phe-Arg-Trp-Sar-NH2. Understanding the impact of each amino acid and the terminal modifications is crucial for elucidating its pharmacological properties. The core sequence, His-D-Phe-Arg-Trp, represents a modified version of the canonical melanocortin pharmacophore, which is known to be essential for binding and activation of melanocortin receptors.
Impact of Structural Modifications on MC4R Agonism and Selectivity
The observed EC50 of 1 nM for MC4R agonism highlights the success of these structural elements in achieving high potency. acetherapeutics.commolnova.comdcchemicals.com Furthermore, the greater than 30-fold selectivity for MC4R over MC3R, and some activity at MC1R, indicates that the specific arrangement and chemical nature of the amino acids and terminal groups in this compound are finely tuned to preferentially interact with the MC4R binding site, distinguishing it from other melanocortin receptor subtypes. molnova.comdcchemicals.com
Optimization of Pharmacological Potency and Specificity
The development of this compound exemplifies the optimization of pharmacological potency and specificity through SAR studies. The 1 nM EC50 for MC4R signifies a highly potent agonist, meaning that a very low concentration of the compound is required to elicit a significant biological response. acetherapeutics.commolnova.comdcchemicals.com This high potency is a key objective in drug discovery, as it often translates to lower therapeutic doses and potentially reduced off-target effects.
Advanced Analytical Techniques in Ro273225 Research
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are fundamental for the comprehensive characterization of chemical compounds. They provide insights into molecular structure, composition, and purity.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in complex mixtures acs.orgmdpi.com. It combines the separation capabilities of liquid chromatography (LC) with the high sensitivity and specificity of mass spectrometry (MS) mdpi.commdpi.com. LC-MS is particularly beneficial for analyzing non-volatile, thermally labile, and high-molecular-weight substances, as it utilizes soft ionization techniques that preserve the molecular structure of analytes mdpi.com.
For RO273225, reversed-phase High-Performance Liquid Chromatography (HPLC), a form of LC, has been utilized to determine its purity, with reported purities of ≥98% dntb.gov.uaresearchgate.netresearchgate.net. High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides precise mass measurements, enabling the determination of elemental composition and aiding in the unequivocal identification of compounds acs.orgpurdue.edu. While specific HRMS or LC-MS spectral data for this compound were not detailed in the provided search results, the molecular weight of this compound trifluoroacetate (B77799) salt (898.9462 g/mol ) is a key piece of information typically derived from mass spectrometry nih.gov. The application of these techniques is standard for the characterization of such complex organic molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method primarily used for separating and identifying volatile and semi-volatile compounds mdpi.comrruff.info. It provides three-dimensional data, including retention time, response/intensity, and mass-to-charge ratio (m/z), which are used for identity confirmation and quantitative analysis rruff.info. Given the relatively high molecular weight of this compound (898.9462 g/mol for the TFA salt) nih.gov, it is generally not considered a volatile compound, and therefore, GC-MS is typically not the primary method for its direct characterization. No specific research findings indicating the use of GC-MS for this compound were identified in the provided search results.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify organic, polymeric, and certain inorganic materials by observing their chemical properties through infrared light absorption rtilab.com. It generates a spectrum representing the vibrational modes of molecular bonds, acting as a unique "chemical fingerprint" for material identification and structural analysis mdpi.comrtilab.com. While FTIR spectroscopy is a routine tool for chemical characterization, specific research findings or detailed spectral data for this compound using this technique were not found in the provided information.
Raman Spectroscopy
Raman spectroscopy is a non-invasive analytical method that provides information about molecular vibrations and phonons by measuring inelastic scattering of monochromatic light purdue.edu. It is widely used to characterize the chemical structure, crystallinity, and molecular interactions of various materials purdue.edurruff.info. Although Raman spectroscopy is a valuable technique for compound characterization, specific data or studies detailing its application to this compound were not identified in the provided search results.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to obtain the absorbance spectra of a compound in solution or as a solid, providing both qualitative and quantitative information libretexts.orgupi.edu. This technique measures the absorption of light energy, which excites electrons from the ground state to higher energy states within the molecule libretexts.org. The resulting spectrum, typically a broad band, reveals characteristic absorption patterns related to the electronic transitions of chromophores within the compound upi.edu. Despite its general utility in characterizing organic molecules, specific UV-Vis spectral data or research findings for this compound were not found in the provided information.
Molecular and Cellular Imaging Techniques
Molecular and cellular imaging techniques are essential for visualizing biological processes at the cellular and molecular level, including target localization and pathway visualization acs.orgnih.gov. In the context of this compound research, such techniques have been employed to understand its effects on biological systems.
One notable application involves the analysis of neuronal activation patterns in studies where this compound was administered. Whole-brain neuronal activation patterns were analyzed at single-cell resolution using c-Fos immunohistochemistry and automated quantitative 3D imaging mendeley.com. This approach allowed researchers to detect overlapping c-Fos responses in discrete homeostatic and non-homeostatic brain areas, indicating the compound's influence on neuronal activity and providing insights into the pathways it affects mendeley.com. Such imaging studies are crucial for elucidating the in vivo mechanisms of action of compounds like this compound.
Gene Expression and Proteomic Profiling
Understanding how a chemical compound influences biological systems often involves examining changes at the genetic and protein levels. Gene expression analysis reveals alterations in messenger RNA (mRNA) levels, indicating transcriptional responses, while proteomic profiling provides insights into the actual protein complement and its modifications.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and widely used method for the precise quantification of gene expression levels vrachi.nameuni.lu. This technique allows researchers to monitor the accumulation of PCR products in real-time, providing quantitative data on target gene transcripts vrachi.name. It is particularly valuable for investigating the response of specific genes to treatment with a compound or drug of interest vrachi.name.
In the context of RO27-3225 research, studies have utilized gene expression markers to assess its biological activity. For instance, RO27-3225 has been shown to significantly increase c-Fos-like immunoreactivity (c-FLI) in various brain regions of rats, including the paraventricular nucleus (PVN), central nucleus of the amygdala (CeA), nucleus of the solitary tract (NTS), and area postrema (AP) nih.govlabsolu.ca. These increases in c-FLI were comparable to those induced by other melanocortin agonists, indicating a similar pattern of neuronal activation nih.govlabsolu.ca. C-Fos is an immediate early gene, and its expression is commonly used as a marker for neuronal activity, reflecting changes in gene transcription in response to stimuli. The observed increases in c-FLI demonstrate RO27-3225's ability to modulate gene expression pathways associated with its physiological effects nih.govlabsolu.ca.
Proteomic Approaches for Protein Modulation
Proteomic approaches involve the large-scale study of proteins, including their expression, modifications, and interactions, to understand cellular processes and responses to various stimuli nucleos.com. These techniques are instrumental in identifying differentially expressed proteins and elucidating the biological pathways influenced by chemical compounds . Methods such as two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry (MS) or quantitative proteomic platforms like tandem mass tag (TMT)-based analysis are employed to detect changes in protein levels and post-translational modifications nucleos.com.
While comprehensive proteomic profiling data specifically detailing protein modulation by RO27-3225 were not explicitly found in the provided search results, proteomic analysis is a standard tool in compound research. It would typically be applied to identify the specific proteins whose abundance or modification status is altered in response to RO27-3225 treatment. Such studies could provide a deeper understanding of the molecular mechanisms underlying its MC4R agonism and its downstream effects on cellular function and physiological outcomes. For example, proteomic analysis could reveal changes in signaling pathways, metabolic enzymes, or structural proteins that contribute to the observed reduction in food intake or other biological responses induced by RO27-3225.
Bioinformatic and Chemoinformatic Approaches
Bioinformatic and chemoinformatic approaches play a pivotal role in modern preclinical research, facilitating the analysis of complex biological data and guiding the design of novel chemical entities.
Statistical Modeling and Data Analysis in Preclinical Research
Statistical modeling and data analysis are fundamental to ensuring the rigor and reliability of preclinical research findings. In studies involving compounds like RO27-3225, statistical methods are applied to analyze experimental data, identify significant effects, and build predictive models biomol.com. This includes designing studies, determining appropriate sample sizes, handling missing data, and performing various forms of hypothesis testing.
Research on RO27-3225 has relied on statistical analysis to quantify its effects. For instance, the observed reductions in food intake in rats and obese db/db mice following RO27-3225 administration were statistically analyzed to determine significance nih.govlabsolu.ca. Similarly, the increases in c-FLI in various brain regions were quantified and subjected to statistical tests to confirm their reliability and significance (e.g., p < 0.05) nih.govlabsolu.ca. Preclinical statistical analysis often involves techniques such as linear and non-linear models, regression analysis, and comparisons of means to evaluate dose-response relationships and compare treatment groups biomol.com. These rigorous statistical approaches are essential for interpreting the biological significance of the observed effects of RO27-3225 and for making informed decisions about further research and development biomol.com.
Computational Methods for Analog Design and Virtual Screening
Computational methods, including analog design and virtual screening, are integral to modern drug discovery, enabling the efficient identification, optimization, and design of new chemical compounds caymanchem.com. Analog design involves the systematic modification of known active compounds to improve their properties, such as potency, selectivity, or pharmacokinetic profiles. Virtual screening, on the other hand, is a computational technique used to search large libraries of chemical structures for potential drug candidates that are likely to interact favorably with a therapeutic target caymanchem.comuni.lu.
The two-dimensional structure of RO27-3225 is known caymanchem.comnih.gov, which is a prerequisite for applying computational design principles. While specific details on the computational methods employed in the initial discovery or analog design of RO27-3225 itself were not detailed in the provided search results, such compounds are typically developed within a framework that leverages computational tools. These tools include molecular docking, which predicts the binding mode and affinity of a ligand to a target protein, and de novo design, which constructs novel molecules from scratch based on a target's binding site caymanchem.com. Ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS) are commonly used to prioritize compounds for experimental testing, significantly reducing the time and cost associated with drug development caymanchem.comuni.lu. The development of RO27-3225 as a selective MC4R agonist would have benefited from such computational insights into its structure-activity relationships, guiding modifications to enhance its selectivity and potency.
Broader Research Implications and Future Directions
Contribution of RO273225 Research to Fundamental Understanding of Melanocortin System Biology
Research on this compound has expanded the fundamental understanding of melanocortin system biology by demonstrating MC4R's involvement in neural protection and behavioral regulation, distinct from its primary role in appetite and metabolism. Studies have shown that this compound effectively improved functional recovery following neural injury. This protective effect was associated with the inhibition of Absent in Melanoma 2 (AIM2) activation, maintenance of mitochondrial homeostasis, repression of oxidative stress, and prevention of dynamin-related protein 1 (Drp1) translocation to the mitochondria palatin.com. These findings indicate a novel mechanism by which MC4R activation can protect against neural injury, highlighting its role in cellular processes like mitochondrial function and inflammation beyond metabolic pathways palatin.com.
Furthermore, this compound has been observed to alleviate irritability-like behavior in Cc2d1a conditional knockout (cKO) mice palatin.com. This behavioral improvement was found to be dependent on the potentiation of endogenous oxytocin (B344502) release, an effect that was blocked by the oxytocin receptor antagonist L-368,899 palatin.com. This connection between MC4R agonism by this compound and oxytocin signaling provides a deeper understanding of the melanocortin system's intricate involvement in neurobehavioral circuits and its potential to modulate neuropeptide release.
Potential for this compound as a Research Tool in Studying Disease Pathophysiology
Given its specific observed effects, this compound holds significant potential as a research tool for dissecting the pathophysiology of various diseases, particularly those involving neural injury and behavioral dysregulation. Its ability to inhibit AIM2 activation and modulate mitochondrial function makes it a valuable probe for investigating the role of these pathways in conditions like spinal cord injury (SCI) palatin.com. Researchers can utilize this compound to explore the downstream consequences of MC4R activation on cellular stress responses and mitochondrial dynamics in experimental models of neurodegeneration or acute neural trauma.
Moreover, its demonstrated capacity to potentiate oxytocin release and ameliorate irritability-like behaviors positions this compound as a critical tool for studying disorders characterized by social or emotional deficits palatin.com. By employing this compound, scientists can further elucidate the interplay between the melanocortin and oxytocin systems in regulating complex behaviors, offering insights into conditions such as autism spectrum disorders or other neuropsychiatric conditions where oxytocin signaling is implicated. The use of this compound allows for targeted investigation into specific MC4R-mediated pathways, distinguishing them from the broader effects of other MC4R agonists.
Identification of Novel Research Avenues for MC4R Agonists and Related Chemical Entities
The research on this compound has been instrumental in identifying novel research avenues for MC4R agonists and related chemical entities, extending their therapeutic potential beyond the traditional focus on obesity and metabolic disorders. The findings related to neural injury protection and behavioral modulation suggest that MC4R agonists could be explored for conditions such as spinal cord injury, neuroinflammation, and certain neuropsychiatric disorders palatin.com. This broadens the scope for drug discovery efforts, encouraging the development of MC4R modulators with specific pharmacological profiles tailored for these non-metabolic indications.
The field of MC4R agonist development is actively exploring diverse chemical entities and strategies. For instance, setmelanotide, a peptide-based MC4R agonist, has been approved for genetic forms of obesity nih.gov. However, the development of orally active small molecule MC4R agonists, such as PL7737 and LB54640 (Bivamelagon), represents a significant advance, offering potential for improved patient convenience and broader applicability. Furthermore, innovative approaches like the discovery of antibody-based MC4R agonists, such as pN162, demonstrate the potential for highly selective ligands that could minimize off-target effects seen with some existing peptide agonists nih.gov. The identification of novel chemical scaffolds, such as flavone (B191248) derivatives, through machine learning and molecular docking techniques, also points to new structural templates for designing future MC4R agonists. These varied approaches collectively highlight a dynamic research landscape aimed at harnessing the full therapeutic potential of the melanocortin system.
Challenges and Opportunities in Preclinical Research of MC4R Modulators
Preclinical research of MC4R modulators faces several challenges and presents numerous opportunities. A primary challenge in developing MC4R agonists for obesity has been the potential for off-target effects, including sympathetic activation leading to elevated blood pressure and heart rate, as well as activation of sexual arousal. Achieving high selectivity for MC4R over other melanocortin receptors (MC1R, MC2R, MC3R, MC5R) is crucial to mitigate these undesirable side effects nih.gov. The discontinuation of this compound, despite its promising findings in specific areas, underscores the complexities and hurdles in drug development, including factors beyond efficacy in preclinical models palatin.com. The oral bioavailability of peptide agonists also presents a challenge, driving the search for small molecule alternatives.
However, these challenges also create significant opportunities. The development of highly selective MC4R agonists, whether small molecules or novel biologics like antibody-based agonists, is a key opportunity to improve the therapeutic profile and expand the indications for MC4R modulation nih.gov. Research into biased agonism, where ligands selectively activate specific intracellular signaling pathways downstream of the MC4R, offers a promising avenue to achieve desired therapeutic effects while avoiding adverse events. Furthermore, the exploration of MC4R modulators for non-metabolic indications, as suggested by this compound's effects on neural injury and behavior, represents a substantial opportunity to address unmet medical needs in areas beyond obesity palatin.com. Continued advancements in computational drug design, including machine learning and molecular docking, provide powerful tools for identifying novel chemical scaffolds and optimizing lead compounds with improved selectivity and pharmacokinetic properties.
Q & A
Q. What in vitro assays are recommended to assess RO273225’s potency and selectivity for melanocortin receptors?
this compound’s primary activity is as a melanocortin-4 receptor (MC4R) agonist (EC50 = 1 nM), but it also exhibits activity at MC1 receptors. To evaluate potency and selectivity:
- Use radioligand binding assays to measure affinity (e.g., competitive binding with labeled α-MSH).
- Perform cAMP accumulation assays in cells expressing MC4R vs. MC1R to quantify receptor-specific activation .
- Compare EC50 values across receptor subtypes to determine selectivity. For example, a 10-fold higher EC50 at MC1R than MC4R suggests preferential targeting .
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in obesity models?
- Animal models : Use diet-induced obese (DIO) rodents or genetic models (e.g., MC4R-deficient mice).
- Dosage : Test a range (e.g., 0.1–10 mg/kg) to establish dose-dependent effects on weight loss and metabolic parameters (e.g., glucose tolerance).
- Controls : Include vehicle-treated and positive control groups (e.g., established MC4R agonists).
- Endpoints : Monitor body weight, food intake, adiposity, and serum biomarkers (leptin, insulin) over 4–8 weeks .
Q. What pharmacokinetic parameters are critical for optimizing this compound in preclinical studies?
- Bioavailability : Assess via oral and intravenous administration in rodents.
- Half-life : Use LC-MS/MS to measure plasma concentrations over time.
- Tissue distribution : Prioritize brain penetration for CNS-related effects (e.g., anti-obesity) and peripheral organ exposure for hemorrhagic shock applications .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s therapeutic efficacy across hemorrhagic shock models?
Discrepancies may arise from model variability (e.g., species, injury induction method). Mitigate this by:
- Standardizing protocols : Use consistent hemorrhage volumes (e.g., 40% blood withdrawal in rats) and resuscitation methods.
- Controlling confounders : Monitor baseline organ function and comorbid conditions.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., survival rates improving only in models with pre-existing inflammation) .
Q. What strategies can mitigate off-target effects of this compound given its MC1 receptor activity?
- Co-administration : Use selective MC1R antagonists (e.g., AGN192024) to isolate MC4R-mediated effects.
- Structural analogs : Synthesize derivatives with modified pharmacophores to enhance MC4R specificity.
- Genetic models : Test this compound in MC1R knockout mice to evaluate dependency on MC1 signaling .
Q. How should researchers design a study to investigate this compound’s dual mechanisms in obesity and organ protection?
- Integrated endpoints : Measure weight loss (adipose tissue histology) and organ damage markers (e.g., serum ALT for liver injury, creatinine for kidney function).
- Temporal analysis : Administer this compound at different disease stages (e.g., prophylactic vs. post-injury).
- Mechanistic overlap : Use RNA sequencing to identify shared pathways (e.g., anti-inflammatory cytokines) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism (four-parameter logistic model).
- ANOVA with post hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
- Power analysis : Ensure sample sizes (n ≥ 8/group) to detect ≥20% effect sizes with 80% power .
Q. How to ensure reproducibility in this compound studies?
- Detailed protocols : Report synthesis purity, vehicle composition, and administration routes (per guidelines).
- Data transparency : Share raw datasets (e.g., survival curves, organ weights) in supplementary materials.
- Replication : Validate key findings in independent labs using identical batches of this compound .
Data Contradiction and Validation
Q. How to address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Pharmacokinetic profiling : Check if poor bioavailability or rapid metabolism limits in vivo effects.
- Tissue-specific activity : Use microdialysis to measure drug concentrations in target organs (e.g., hypothalamus for obesity studies).
- Species differences : Compare human MC4R vs. rodent MC4R activation in transfected cell lines .
Ethical and Reporting Standards
Q. What ethical guidelines apply to this compound studies involving animal models of hemorrhagic shock?
- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
- Obtain ethics committee approval for survival surgery protocols.
- Include humane endpoints (e.g., euthanasia if organ failure exceeds predefined thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
